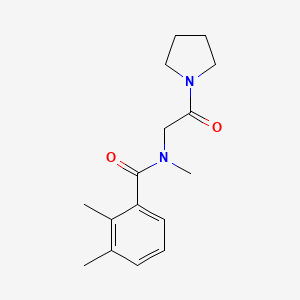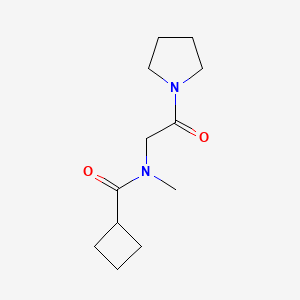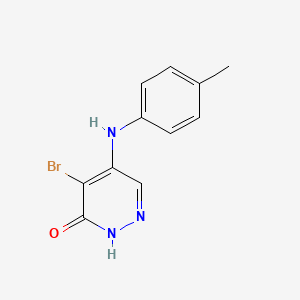
5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. It is a pyridazine derivative that has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one has been used in various scientific research applications, including cancer research, neurological research, and drug discovery. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, it has been shown to have neuroprotective effects and to improve cognitive function. In drug discovery, it has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one involves the inhibition of various enzymes and signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell proliferation and survival. It also inhibits the activity of various transcription factors, such as NF-κB and STAT3, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of immune cells into inflamed tissues. It also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new derivatives of this compound with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets in different cellular pathways. Finally, more research is needed to investigate the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one involves the reaction of 4-(4-methylanilino)-1H-pyridazin-6-ol with bromine in the presence of a catalyst. The reaction yields 5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one as a yellow solid with a melting point of 245-247°C. The purity of the compound can be confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Eigenschaften
IUPAC Name |
5-bromo-4-(4-methylanilino)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-2-4-8(5-3-7)14-9-6-13-15-11(16)10(9)12/h2-6H,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBWWXDOZRQVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7506774.png)
![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7506780.png)
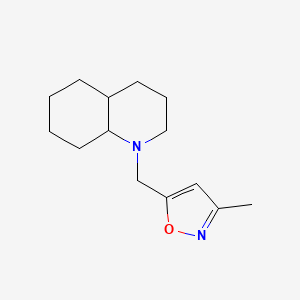
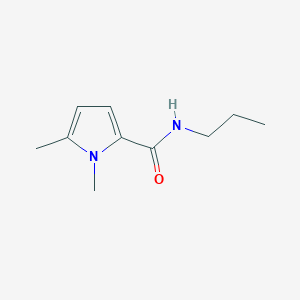
![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
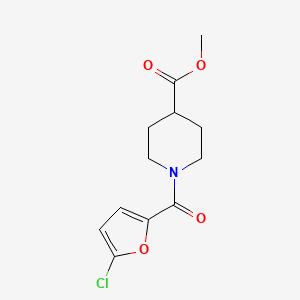
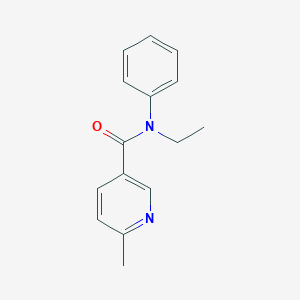
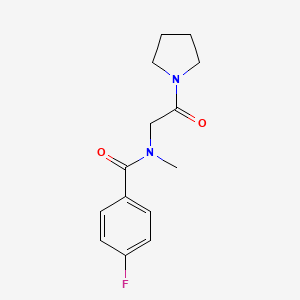


![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
![1-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7506853.png)
